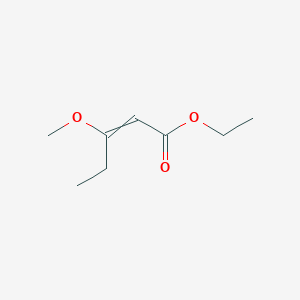

Ethyl 3-methoxypent-2-enoate

Description

Significance of Enol Ethers and Enolates in Synthetic Chemistry

Enolates and their derivatives, such as enol ethers, are among the most crucial reactive intermediates in organic synthesis, primarily due to their capacity to act as potent carbon nucleophiles. nih.govbldpharm.com An enolate is the conjugate base of a carbonyl compound, formed by the deprotonation of an α-carbon. nih.gov This process generates a species with negative charge delocalized over a carbon and an oxygen atom, making it a powerful tool for forming new carbon-carbon bonds. chemicalbook.com Enolates are central to a multitude of classic and contemporary synthetic transformations, including aldol (B89426) reactions, Claisen condensations, and alkylations. nih.gov

Enol ethers, with the general structure R₂C=CR-OR, are electronically rich alkenes due to the electron-donating alkoxy substituent. google.com They can be considered as stable, isolable analogs of the enol tautomer of a carbonyl compound. google.com While generally less reactive than metal enolates, enol ethers like silyl (B83357) enol ethers are widely used as enolate equivalents. Their enhanced stability allows for purification and controlled reaction conditions. chemicalbook.comvulcanchem.com Enol ethers react with a variety of electrophiles, participate in cycloaddition reactions, and are key intermediates in transformations like the Claisen rearrangement. google.com The α-hydroxy carbonyl moiety, an important structural motif in many biologically active molecules, can be synthesized through the oxidation of both metal enolates and silyl enol ethers. vulcanchem.com

Contextualization of Ethyl 3-methoxypent-2-enoate within E- and Z-Isomeric Systems and Related Enoate Structures

This compound is an α,β-unsaturated ester that also incorporates an enol ether functionality. Its structure consists of a five-carbon chain where a double bond exists between the C-2 and C-3 positions. An ethyl ester group is attached at C-1, and a methoxy (B1213986) group is attached at C-3.

A key structural feature of this molecule is the potential for geometric isomerism around the C=C double bond. This gives rise to two possible stereoisomers: (E)-Ethyl 3-methoxypent-2-enoate and (Z)-Ethyl 3-methoxypent-2-enoate. docbrown.infolibretexts.org The 'E' (entgegen) and 'Z' (zusammen) notation is used to designate the configuration based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bond carbons. libretexts.orgyoutube.com The stereochemical outcome of syntheses producing such compounds is often dependent on the specific reaction conditions and reagents used, which can favor the formation of one isomer over the other. vulcanchem.comnih.gov The (Z)-isomer of this compound is identified by the CAS Registry Number 127039-98-9. bldpharm.com

The synthesis of related structures, such as Methyl (E)-3-methoxy-2-pentenoate, has been achieved by reacting methyl 3-oxovalerate with an orthoformate. google.com This suggests a plausible synthetic route for the title compound could involve the reaction of ethyl 3-oxovalerate with trimethyl orthoformate. The reactivity of this compound is dictated by the interplay of its functional groups. The enol ether makes the double bond electron-rich and susceptible to electrophilic attack, while the conjugated ester group renders the β-carbon electrophilic, allowing for conjugate additions.

Physicochemical Properties

Specific experimental data for this compound is not widely available in the surveyed literature. The following table includes data for the known (Z)-isomer and, for comparison, the more extensively documented properties of its close analog, Mthis compound.

| Property | Value for (Z)-Ethyl 3-methoxypent-2-enoate | Value for Mthis compound (for comparison) |

| CAS Registry Number | 127039-98-9 bldpharm.com | 104065-67-0 vulcanchem.com |

| Molecular Formula | C₈H₁₄O₃ bldpharm.com | C₇H₁₂O₃ vulcanchem.com |

| Molecular Weight | 158.20 g/mol bldpharm.com | 144.17 g/mol vulcanchem.com |

| Boiling Point | Data not available | 188.6°C at 760 mmHg vulcanchem.com |

| Density | Data not available | 0.978 g/cm³ vulcanchem.com |

| Flash Point | Data not available | 69.3°C vulcanchem.com |

| Refractive Index | Data not available | 1.427 vulcanchem.com |

Spectroscopic Data

Detailed experimental spectra for this compound are not broadly published. The expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

| Spectroscopy | Expected Characteristics for this compound |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet and a triplet), the ethyl group on the double bond (a quartet and a triplet), a singlet for the methoxy group protons, and a singlet for the vinylic proton at C-2. The chemical shift of the vinylic proton would differ between the E and Z isomers. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two olefinic carbons (C-2 and C-3), the carbons of the ethyl ester, the carbons of the C-4/C-5 ethyl group, and the carbon of the methoxy group. |

| IR Spectroscopy | Characteristic absorption bands would include a strong C=O stretch for the unsaturated ester (typically ~1715-1730 cm⁻¹), a C=C stretch for the double bond (~1620-1650 cm⁻¹), and C-O stretching bands for the ester and enol ether functionalities. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 158. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃). |

Structure

2D Structure

3D Structure

Properties

CAS No. |

82967-76-8 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl 3-methoxypent-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-7(10-3)6-8(9)11-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

LPJVQUPDHTWUIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)OCC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Methoxypent 2 Enoate and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to ethyl 3-methoxypent-2-enoate and its analogues, often involving the formation of the key enol ether and ester functionalities in a single or a few steps.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, and they play a crucial role in the formation of enoates. These reactions typically involve the coupling of two molecules with the elimination of a small molecule, such as water or an alcohol.

A prominent method for the synthesis of this compound involves the reaction of a β-ketoester, such as ethyl 3-oxovalerate, with an orthoester. For instance, reacting methyl 3-oxovalerate with methyl orthoformate is a known method to produce methyl (E)-3-methoxy-2-pentenoate. google.com This transformation proceeds via the formation of an intermediate, which then eliminates a molecule of alcohol to yield the desired enol ether. The reaction is often catalyzed by an acid.

A patent describes a process where methyl 3-oxovalerate is reacted with methyl orthoformate to yield methyl (E)-3-methoxy-2-pentenoate. google.com This resulting compound is then utilized in subsequent steps to synthesize more complex molecules. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Methyl 3-oxovalerate | Methyl orthoformate | Methyl (E)-3-methoxy-2-pentenoate | google.com |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for the construction of carbon-carbon double bonds, including the enoate moiety of this compound. uta.edunrochemistry.comorganicchemistrydata.orgwikipedia.orgudel.edulumenlearning.commasterorganicchemistry.comwikipedia.orgumass.edu

The Wittig reaction utilizes a phosphonium (B103445) ylide (a phosphorane) to convert an aldehyde or ketone into an alkene. udel.edulumenlearning.commasterorganicchemistry.comwikipedia.orgumass.edu To synthesize an enoate like this compound, a suitable phosphorane reagent bearing an ester group is required. For example, (carbethoxymethylene)triphenylphosphorane (B24862) is a common reagent for this purpose. udel.edukcl.ac.uk The reaction of this ylide with an appropriate aldehyde or ketone would lead to the formation of the desired α,β-unsaturated ester. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the (Z)-isomer with unstabilized ylides and the (E)-isomer with stabilized ylides. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. uta.edunrochemistry.comorganicchemistrydata.orgwikipedia.org This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.org The HWE reaction is advantageous due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. uta.edu For the synthesis of enoates, a phosphonate ester with an adjacent ester group is used.

A thesis describes the synthesis of (1S,2S)-1-((S,Z)-1-methoxypent-1-en-3-yl)-2-nitrocyclohexane, where (methoxymethyl)triphenylphosphonium (B8745145) chloride is used as a reagent, highlighting the application of phosphorane chemistry in generating similar structures. kcl.ac.uk

| Olefination Method | Key Reagent Type | Typical Product Stereochemistry | Advantage | Reference |

| Wittig Reaction | Phosphonium Ylide | (Z) with unstabilized ylides, (E) with stabilized ylides | Broad applicability | wikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Predominantly (E) | Higher nucleophilicity, easy byproduct removal | uta.edunrochemistry.comwikipedia.org |

Radical Addition Approaches to Unsaturated Esters

Radical reactions offer a complementary approach to the synthesis of unsaturated esters, often proceeding under mild conditions and with unique selectivity profiles.

Research has been conducted on the 1,2-asymmetric induction in the addition of alkyl radicals to γ-oxy-α,β-unsaturated ester derivatives. rsc.orgrsc.org These studies have shown that the stereoselectivity of the radical addition can be controlled by the existing stereochemistry in the substrate. For instance, the addition of various alkyl radicals to a (Z)-γ-oxy-α,β-unsaturated ester derivative yielded β-addition products with high syn-stereoselectivity. rsc.orgrsc.org In contrast, the corresponding (E)-isomer showed non-stereoselective reactions. rsc.orgrsc.org This stereochemical outcome is rationalized by a transition-state model based on allylic strain. rsc.orgrsc.org

Furthermore, investigations into intermolecular alkyl radical additions to α,β-unsaturated carbonyl compounds have revealed that esters and ketones selectively form 1,4-addition products. nih.govrsc.org This regioselectivity is believed to be determined by the subsequent electron transfer step that propagates the radical chain, rather than the initial radical addition itself. nih.govrsc.org

| Substrate Type | Radical Addition Outcome | Key Finding | Reference |

| (Z)-γ-Oxy-α,β-unsaturated ester | syn-Stereoselective β-addition | Allylic strain controls stereoselectivity | rsc.orgrsc.org |

| (E)-γ-Oxy-α,β-unsaturated ester | Non-stereoselective addition | Isomer geometry dictates selectivity | rsc.orgrsc.org |

| α,β-Unsaturated esters | 1,4-Addition | Regioselectivity determined by consecutive electron transfer | nih.govrsc.org |

Indirect Synthetic Pathways via Precursors and Transformations

Indirect routes to this compound often provide advantages in stereocontrol and functional group compatibility. These pathways involve the multi-step transformation of carefully designed precursor molecules.

Conversion of Related Alkoxy-Unsaturated Esters

One common strategy involves the synthesis and subsequent chemical modification of other alkoxy-unsaturated esters. This approach allows for the introduction of various functional groups and the fine-tuning of the molecule's structure.

Brominated methoxypentenoates serve as versatile intermediates in the synthesis of more complex molecules. The bromine atom acts as a good leaving group, facilitating subsequent nucleophilic substitution or coupling reactions.

A documented method for preparing these intermediates involves the conversion of a methoxypentenoate ester. For instance, methyl (E)-3-methoxy-2-pentenoate can be transformed into methyl (E)-4-bromo-3-methoxy-pent-2-enoate. google.com This transformation introduces a bromine atom at the 4-position, activating the molecule for further reactions.

Another approach starts from a β-ketoester. The bromination of ethyl 3-oxovalerate yields ethyl 4-bromo-3-oxovalerate. google.com This brominated ketoester is a key precursor that can be condensed with other reagents, such as benzamide (B126), to build more complex heterocyclic structures which can then be further manipulated. google.com For example, the reaction between methyl (E)-4-bromo-3-methoxy-pent-2-enoate and benzamide is a key step in the synthesis of certain oxazole (B20620) derivatives. google.com The enhanced electrophilicity at the β-position of the brominated analog, methyl 4-bromo-3-methoxypent-2-enoate, is crucial for these types of nucleophilic substitution reactions.

The synthesis of 4-methoxypent-3-enoate and its analogues provides alternative precursors. These isomers, where the double bond and methoxy (B1213986) group are in different positions, can be accessed through various synthetic routes.

One method details the preparation of ethyl (R)-3-methoxypent-4-enoate. pitt.edu The synthesis begins with an alcohol precursor which is then methylated. Specifically, treatment of the starting alcohol with a methylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) in the presence of a non-nucleophilic base such as proton sponge yields the desired 3-methoxy derivative. pitt.edu

Another relevant analogue, 4-methoxypent-3-en-2-one, which is a ketone instead of an ester, can be synthesized from the reaction of methanol (B129727) with 1-methyl-3-(1-methyl-3-oxo-1-buten-1-yl)-1H-imidazolium iodide in the presence of triethylamine. chemicalbook.com This reaction proceeds via heating and results in a 78% yield. chemicalbook.com

Furthermore, the synthesis of ethyl (2E,4S)-4-methoxypent-2-enoate has been achieved starting from (S)-2-trityloxypropanal. rsc.org This process involves a Horner-Wadsworth-Emmons type reaction to establish the α,β-unsaturated ester, followed by methylation of the hydroxyl group. rsc.org

Table 1: Synthesis of 4-Alkoxypentenoate Analogues

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Ethyl (R)-3-hydroxypent-4-enoate | Trimethyloxonium tetrafluoroborate, Proton Sponge | Ethyl (R)-3-methoxypent-4-enoate | 79% |

| 1-Methyl-3-(1-methyl-3-oxo-1-buten-1-yl)-1H-imidazolium iodide | Methanol, Triethylamine | 4-Methoxypent-3-en-2-one | 78% |

| (S)-2-Trityloxypropanal | Horner-Wadsworth-Emmons reagent, then methylation | Ethyl (2E,4S)-4-methoxypent-2-enoate | - |

Synthesis via Ring-Opening Reactions (e.g., Oxazolidinones)

The ring-opening of heterocyclic precursors, such as oxazolidinones, presents a stereocontrolled route to functionalized acyclic molecules. While a direct synthesis of this compound from an oxazolidinone is not explicitly detailed in the surveyed literature, the general principles of oxazolidinone chemistry suggest a plausible hypothetical pathway.

Oxazolidinones are a class of five-membered heterocycles that can be used as chiral auxiliaries or as precursors to amino alcohols and other structures. organic-chemistry.orgmdpi.com Their synthesis can be achieved through various means, including the cyclization of amino alcohol carbamates or the reaction of epoxides with isocyanates. organic-chemistry.orgmdpi.com

A hypothetical route to a precursor of an alkoxy-unsaturated ester could involve the ring-opening of a suitably substituted oxazolidinone. For example, an oxazolidinone derived from a β-hydroxy-γ-methoxy amino acid could potentially be opened under hydrolytic or reductive conditions. The ring-opening of β-lactones, a related class of heterocycles, with alkoxy anions is known to produce β-hydroxy esters. pitt.edu By analogy, the cleavage of the C-O bond in a strategically designed oxazolidinone could yield a γ-alkoxy-β-amino ester, which could then be converted to the target enoate through elimination of the amino group. The versatility of oxazolidinones as synthetic scaffolds lies in their ability to be opened to reveal different functionalities depending on the reagents used. pitt.edu

Ozonolysis and Subsequent Derivatization of Unsaturated Precursors

Ozonolysis is a powerful reaction in organic synthesis that cleaves carbon-carbon double or triple bonds. wikipedia.org This reaction can be used to convert unsaturated precursors into molecules with carbonyl functionalities, which can then be derivatized to form the desired enoate.

A specific example is the ozonolysis of ethyl (R)-3-methoxypent-4-enoate. pitt.edu In this procedure, ozone is bubbled through a solution of the ester at low temperature (-78 °C). The reaction proceeds via the Criegee mechanism, forming an unstable primary ozonide (molozonide) which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). msu.edu A reductive work-up, typically using dimethyl sulfide (B99878) (Me₂S), then cleaves the ozonide to yield the desired carbonyl compound, in this case, ethyl (R)-3-methoxy-4-oxobutanoate, with a reported yield of 75%. pitt.edu This α-methoxy aldehyde is a versatile intermediate for further synthetic transformations.

Table 2: Ozonolysis of an Unsaturated Ester Precursor

| Precursor | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl (R)-3-methoxypent-4-enoate | 1. O₃, DCM/EtOH, -78 °C2. Me₂S | Ethyl (R)-3-methoxy-4-oxobutanoate | 75% | pitt.edu |

The choice of work-up conditions after ozonolysis is critical as it determines the final product. Reductive work-ups yield aldehydes or ketones, while oxidative work-ups produce carboxylic acids. wikipedia.org

Palladium-Catalyzed Reactions for Enoate Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Several palladium-catalyzed reactions can be employed for the synthesis of enoates and their analogues, often proceeding through the formation of a key palladium-enolate intermediate.

These reactions typically involve three main steps: oxidative addition of a palladium(0) species to a halide, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. nih.gov While not providing a direct synthesis of this compound, the literature describes various powerful strategies for enoate formation.

For example, palladium-catalyzed reactions can achieve the γ-arylation of α,β-unsaturated esters. uni-konstanz.de This extends the well-known α-arylation chemistry to the vinylogous position, allowing for the introduction of aryl groups at the γ-carbon of the enoate system. uni-konstanz.de Another powerful method is the enantioselective decarboxylative cycloaddition, where a chiral palladium enolate is generated from a β-ketoester precursor. rsc.org This intermediate can then participate in cycloaddition reactions to form complex cyclic structures with high stereocontrol. rsc.org

Furthermore, palladium-catalyzed homocoupling reactions of alkynes can proceed via a palladium enolate intermediate formed from the oxidative addition of a Pd(0) species to ethyl bromoacetate. chemicalbook.com This demonstrates the versatility of palladium enolates in constructing diverse molecular frameworks. These methods highlight the potential of palladium catalysis to construct the carbon skeleton of complex enoates through the strategic formation of C-C bonds involving enolate intermediates. chemicalbook.comuni-konstanz.dersc.org

Chemical Reactivity and Transformations of Ethyl 3 Methoxypent 2 Enoate Systems

Electrophilic and Nucleophilic Additions

No specific studies detailing the electrophilic and nucleophilic addition reactions for Ethyl 3-methoxypent-2-enoate were identified.

Conjugate Addition Reactions to the α,β-Unsaturated System

Information regarding the behavior of this compound in conjugate addition reactions is absent from the surveyed literature. Although this class of compounds is known to undergo such reactions, specific examples, yields, and conditions for this substrate have not been published.

Stereocontrol in Conjugate Additions

Consequently, with no data on conjugate additions for this compound, there is no information available regarding the stereocontrol of such potential reactions.

Reactions with Binucleophiles leading to Heterocyclic Structures

The reaction of β-alkoxy enoates with various binucleophiles is a known method for synthesizing heterocyclic compounds. bioorganica.com.uaresearchgate.net However, a literature search did not yield any specific examples or studies involving this compound as the substrate for these transformations.

Cyclization Reactions

No specific research on the cyclization reactions originating from this compound could be located.

Intramolecular Cyclizations to form Heterocyclic Ring Systems

There are no documented instances of intramolecular cyclizations of derivatives of this compound to form heterocyclic rings in the available scientific literature.

SmI2-Promoted Cyclization Processes to Pyrrolidine (B122466) Derivatives

Samarium(II) iodide (SmI2) is a well-established reagent for promoting reductive coupling reactions, including the cyclization of α,β-unsaturated esters to form various ring systems. rsc.org Despite the extensive research into SmI2-mediated reactions, no studies have been published that specifically describe its use to promote the cyclization of an this compound system to yield pyrrolidine derivatives.

Rearrangement Reactions

Ireland-Claisen Rearrangement of 3-Alkoxypropenol Amino Esters

The Ireland-Claisen rearrangement is a powerful and versatile researchgate.netresearchgate.net-sigmatropic rearrangement that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.com This reaction proceeds through the formation of a silyl (B83357) ketene acetal, which is generated by trapping the ester enolate with a trialkylsilyl halide. nrochemistry.comchem-station.com The rearrangement typically occurs under mild conditions, often at or below room temperature. wikipedia.org

For substrates such as 3-alkoxypropenol amino esters, the Ireland-Claisen rearrangement offers a strategic method for carbon-carbon bond formation with a high degree of stereocontrol. The presence of the alkoxy group and the amino ester functionality can influence both the reactivity and the stereochemical outcome of the rearrangement.

The general mechanism involves:

Deprotonation of the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate.

Trapping of the enolate with a trialkylsilyl halide (e.g., TMSCl) to generate a silyl ketene acetal.

A concerted researchgate.netresearchgate.net-sigmatropic rearrangement of the silyl ketene acetal through a chair-like transition state.

Hydrolysis of the resulting silyl ester to afford the γ,δ-unsaturated carboxylic acid.

The geometry of the enolate, which can be controlled by the reaction conditions (e.g., solvent), dictates the stereochemistry of the newly formed stereocenters. chem-station.comorganic-chemistry.org

A key feature of the Ireland-Claisen rearrangement is the ability to control the stereochemical outcome and achieve efficient chirality transfer. core.ac.uk The geometry of the intermediate silyl ketene acetal, which can be either (E) or (Z), directly influences the relative stereochemistry of the product. wikipedia.org

(Z)-Silyl Ketene Acetals: These intermediates typically lead to the syn diastereomer. The formation of (Z)-enolates is often favored when using LDA in a solvent like THF. nrochemistry.com

(E)-Silyl Ketene Acetals: These intermediates generally produce the anti diastereomer. The use of a solvent mixture such as THF/HMPA can favor the formation of (E)-enolates. nrochemistry.com

The rearrangement proceeds through a six-membered chair-like transition state, and the substituents on the rearranging fragment tend to occupy equatorial positions to minimize steric interactions. This predictable transition state geometry is the basis for the high stereoselectivity of the reaction.

In the context of 3-alkoxypropenol amino esters, existing stereocenters in the molecule can exert significant influence on the facial selectivity of the rearrangement, leading to high levels of asymmetric induction. This remote stereocontrol is a valuable tool in the synthesis of complex molecules, such as sphingolipids and other natural products. core.ac.uk Research has shown that a δ-alkoxy group can effectively transfer chirality, circumventing the need for a chiral center at the α-position of the allylic alcohol. researchgate.netnih.gov The diastereoselectivity in such cases can be exceptionally high, often exceeding 99:1. core.ac.uk

The following table summarizes the key factors influencing stereocontrol in the Ireland-Claisen rearrangement.

| Factor | Influence on Stereochemistry |

| Enolate Geometry | (Z)-enolate leads to syn product; (E)-enolate leads to anti product. wikipedia.org |

| Solvent | THF favors (Z)-enolate; THF/HMPA favors (E)-enolate. nrochemistry.com |

| Existing Chiral Centers | Can induce high diastereoselectivity through facial bias in the transition state. rsc.org |

| Remote Substituents | δ-Alkoxy groups can provide excellent remote stereocontrol. researchgate.netnih.gov |

Olefin Metathesis Reactions

Cross-Metathesis for Stereoselective Olefin Formation

Olefin cross-metathesis (CM) is a powerful reaction that enables the intermolecular exchange of alkylidene fragments between two different alkenes, catalyzed by transition-metal complexes, most notably those based on ruthenium and molybdenum. uwindsor.ca This methodology has become a cornerstone of modern organic synthesis due to its functional group tolerance, catalytic nature, and ability to form carbon-carbon double bonds with high efficiency. uwindsor.ca

For a substrate like this compound, which contains an α,β-unsaturated ester moiety, cross-metathesis offers a route to homologate or introduce new functional groups at the olefinic position. The reactivity of an olefin in CM is influenced by its substitution pattern and electronic properties. Electron-deficient olefins, such as α,β-unsaturated esters, are generally considered Type II olefins and can be challenging substrates due to their lower reactivity compared to electron-rich, unhindered Type I olefins.

The widely accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves a [2+2] cycloaddition between the olefin and a metal alkylidene to form a metallacyclobutane intermediate. illinois.edu This intermediate then undergoes a cycloreversion to generate a new olefin and a new metal alkylidene, thus propagating the catalytic cycle. illinois.edu

A significant challenge in cross-metathesis is controlling the selectivity. A statistical mixture of the desired cross-product and two homodimers can be formed. illinois.eduorganic-chemistry.org To achieve high selectivity for the cross-product, one olefin is often used in excess, or the two olefins have significantly different reactivities, favoring the cross-coupling pathway. illinois.edu

Stereoselectivity, particularly the control of E/Z geometry in the newly formed double bond, is another critical aspect. While the thermodynamic preference is often for the more stable (E)-isomer, significant advancements have been made in the development of catalysts that provide high kinetic selectivity for the (Z)-isomer. mdpi.com The choice of catalyst, substrate, and reaction conditions can all influence the E/Z ratio of the product.

Recent developments in catalyst design have led to highly active and robust ruthenium catalysts that can effect the cross-metathesis of even sterically hindered and electronically deactivated olefins. uwindsor.caorganic-chemistry.org For example, acrolein acetals have been shown to be robust and highly trans-selective CM partners. caltech.edu

The following table provides an overview of factors influencing the outcome of olefin cross-metathesis reactions.

| Factor | Influence on Reaction Outcome |

| Olefin Type | Reactivity differences between olefin partners can enhance cross-selectivity. |

| Catalyst Choice | Influences reactivity, functional group tolerance, and E/Z selectivity. mdpi.com |

| Stoichiometry | Using one olefin in excess can drive the reaction towards the cross-product. illinois.edu |

| Reaction Conditions | Temperature and reaction time can affect conversion and selectivity. |

Ring-Closing Metathesis of this compound Systems

Ring-Closing Metathesis (RCM) has emerged as a powerful synthetic tool for the formation of various unsaturated cyclic compounds. organic-chemistry.orgwikipedia.org This reaction, catalyzed by metal alkylidene complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a small volatile alkene, such as ethylene, which drives the reaction to completion. organic-chemistry.orgwikipedia.org While broadly applicable, the success of RCM can be influenced by the electronic nature and steric hindrance of the substituents on the diene.

In the context of systems related to this compound, research has demonstrated the successful application of RCM to structurally analogous α-alkoxyacrylates. These substrates, which feature a similar electron-deficient olefin substituted with an alkoxy group, can undergo cyclization to form synthetically valuable oxygen-containing heterocycles. ru.nl

A notable study focused on the RCM of highly functionalized α-alkoxyacrylate fragments derived from carbohydrates. ru.nl These complex dienes were subjected to RCM conditions to produce a range of oxygen heterocyclic intermediates. The research highlighted the efficacy of the second-generation Grubbs catalyst in facilitating these transformations.

The general reaction scheme for the RCM of these α-alkoxyacrylate systems is depicted below:

Scheme 1: General Ring-Closing Metathesis of α-Alkoxyacrylate Systems

[Image of a generic diene with an alpha-alkoxyacrylate moiety undergoing RCM with a Grubbs catalyst to form a cyclic enol ether and ethylene]

A diene containing an α-alkoxyacrylate functional group undergoes intramolecular cyclization in the presence of a ruthenium catalyst to yield a cyclic enol ether and ethylene gas.

Detailed findings from this research indicated that despite the highly functionalized and potentially sterically hindered nature of the diene substrates, the RCM reactions proceeded efficiently. ru.nl The resulting heterocyclic products were obtained in impressive yields, demonstrating the robustness of this synthetic strategy.

The successful cyclization of these carbohydrate-derived α-alkoxyacrylates underscores the utility of RCM in constructing complex molecular architectures. The electron-withdrawing nature of the acrylate group and the presence of the alkoxy substituent appear to be well-tolerated by the second-generation Grubbs catalyst, leading to effective ring closure.

The table below summarizes the results of the ring-closing metathesis of various carbohydrate-derived α-alkoxyacrylates.

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 25a | Grubbs II | Toluene | 80 | 29a | 82 |

| 2 | 25b | Grubbs II | Toluene | 80 | 29b | 80 |

| 3 | 26 | Grubbs II | Toluene | 80 | 30 | 85 |

This data demonstrates the consistently high yields achieved in the RCM of these complex α-alkoxyacrylate systems, highlighting the efficiency of the second-generation Grubbs catalyst in these transformations. ru.nl The successful synthesis of these oxygen heterocycles opens avenues for the preparation of various biologically significant molecules.

Stereochemical Considerations in the Synthesis and Reactions of Ethyl 3 Methoxypent 2 Enoate

Asymmetric Induction in Radical Additions

Asymmetric induction in radical additions to α,β-unsaturated esters like Ethyl 3-methoxypent-2-enoate is a powerful tool for creating new stereocenters. nih.gov The stereochemical course of these reactions is often directed by a pre-existing chiral element within the molecule or through the use of chiral auxiliaries. thieme-connect.comresearchgate.net These reactions are valuable for their ability to form C-C bonds under mild conditions, often avoiding the epimerization or decomposition of sensitive molecules. nih.gov

The mechanism of 1,2-asymmetric induction involves the transfer of chirality from a stereocenter at the γ-position to the newly formed stereocenter at the β-position during a radical addition. rsc.orgresearchgate.net For γ-hydroxy or γ-alkoxy α,β-unsaturated esters, which are structurally analogous to the subject compound, the addition of a radical to the β-carbon of the double bond creates a radical intermediate. The stereochemistry of this addition is influenced by the existing stereocenter. rsc.org

Research on γ-hydroxy α,β-unsaturated carboxylic esters has shown that the addition of radicals can proceed with high stereoselectivity. researchgate.net For instance, the addition of a 1-hydroxy-1-methylethyl (B12665419) radical to (E)-γ-hydroxy α,β-unsaturated esters results in high anti-stereoselectivity. researchgate.net Conversely, similar reactions with (Z)-isomers can lead to syn-stereoselectivity. rsc.orgresearchgate.net The stereochemical outcome is dictated by the preferred conformation of the transition state, which aims to minimize steric and electronic repulsions. rsc.org

The degree of stereoselectivity in radical additions is highly dependent on the nature of the substituents on the enoate substrate. researchgate.net The steric bulk of the group at the γ-position plays a crucial role; larger substituents generally lead to higher stereoselectivity. researchgate.net This is because a bulkier group creates a stronger facial bias, effectively shielding one face of the double bond from the approaching radical. acs.org

The geometry of the double bond is another critical factor. Studies have demonstrated that (Z)-isomers of γ-oxy-α,β-unsaturated esters can yield high syn-stereoselectivity upon radical addition, while the corresponding (E)-isomers are often non-stereoselective. rsc.org Furthermore, the choice of a chiral auxiliary covalently bonded to the substrate can profoundly influence the stereochemical course of a reaction, guiding the incoming radical to a specific face of the molecule. nih.govthieme-connect.comwikipedia.org

The following table summarizes research findings on the influence of γ-substituents on the diastereoselectivity of radical additions to related (E)-γ-hydroxy α,β-unsaturated esters.

| γ-Alkyl Group (R) | Product Ratio (anti:syn) | Reference |

|---|---|---|

| Methyl | 88:12 | researchgate.net |

| Ethyl | 92:8 | researchgate.net |

| Isopropyl | 95:5 | researchgate.net |

| tert-Butyl | >99:1 | researchgate.net |

Diastereoselectivity in Cyclization Processes

The stereocenters present in or generated from this compound can direct the diastereoselectivity of subsequent intramolecular reactions, such as cyclizations. Intramolecular radical additions, for example, can be used to synthesize cyclic compounds like cyclohexane (B81311) or tetrahydrofuran (B95107) derivatives with a high degree of stereocontrol. rsc.orgacs.org

In these processes, a radical generated elsewhere in the molecule adds to the double bond of the enoate moiety. The facial selectivity of this intramolecular addition is governed by the conformation of the transition state, which seeks to minimize steric interactions between substituents on the forming ring. nih.gov For instance, the products of a tandem thio-Michael/aldol (B89426) reaction using α,β-unsaturated esters can be used in stereoselective radical cyclizations to prepare trisubstituted tetrahydrofurans. acs.org Similarly, 1,2-asymmetric induction in radical cyclizations has been applied to the synthesis of cyclohexane derivatives. rsc.org The stereochemistry established in the initial addition reaction thus propagates through the cyclization step, leading to a diastereomerically enriched product.

Enantioselective Approaches to Related Chiral Enoates

The synthesis of enantiomerically pure chiral compounds is a central goal of modern organic chemistry. wikipedia.org For β-alkoxy enoates and related structures, several enantioselective strategies have been developed. These methods often employ chiral auxiliaries, chiral catalysts, or chiral Lewis acids to control the stereochemical outcome. researchgate.netmdpi.comnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemistry of a reaction. thieme-connect.comwikipedia.org Oxazolidinones, for example, are widely used as chiral auxiliaries in asymmetric synthesis, including in stereoselective radical conjugate additions. nih.govresearchgate.net Another powerful approach is the use of chiral Lewis acids. For instance, chiral tin(II) Lewis acid-mediated asymmetric aldol reactions of α-alkoxy silyl (B83357) enol ethers have been used to synthesize both diastereomers of α-alkoxy-β-hydroxy units with high enantioselectivity. researchgate.net Organocatalysis also provides a route to these structures, such as the enantioselective intramolecular oxa-Michael reaction of alcohols to tethered α,β-unsaturated esters to form chiral cyclic ethers. nih.gov

The table below provides an overview of different enantioselective methods applied to related α,β-unsaturated systems.

| Method | Catalyst/Auxiliary | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Chiral Tin(II) Lewis Acid | α-Alkoxy Silyl Enol Ethers | High diastereo- and enantioselectivity for α-alkoxy-β-hydroxy units. | researchgate.net |

| Radical Conjugate Addition | Fluorous Oxazolidinone Auxiliary | α,β-Unsaturated Systems | Good stereocontrol and simplified purification. | nih.gov |

| Intramolecular Oxa-Michael Reaction | Bifunctional Iminophosphorane (BIMP) Organocatalyst | Tethered α,β-Unsaturated Esters | Excellent yields and high enantiomeric ratios for cyclic ethers. | nih.gov |

| Asymmetric Alkylation | (S,S)-(+)-Pseudoephedrine Auxiliary | α,β-Unsaturated Amides | High diastereoselectivity in tandem conjugate addition-alkylation. | beilstein-journals.org |

Conformational Analysis and Transition State Models in Stereoselective Reactions

Understanding the stereochemical outcome of reactions involving enoates requires a detailed analysis of transition state conformations. nih.gove-bookshelf.de Theoretical models are used to rationalize and predict the stereoselectivity of additions and cyclizations by examining the geometries of the transition states. nih.gov

For radical additions to γ-oxy-α,β-unsaturated esters, a key factor is the allylic strain (A1,3 strain) in the transition state. rsc.orgacademie-sciences.fr This model treats the radical intermediate as an allylic system due to conjugation with the ester group. The preferred transition state conformation minimizes the steric interaction between the substituent at the γ-position and the ester group. This conformational preference dictates which face of the radical intermediate is more accessible for the subsequent reaction, thus determining the final stereochemistry. rsc.orgacademie-sciences.fr For example, a transition state model based on allylic strain was successfully proposed to explain the syn-stereoselectivity observed in the radical additions to (Z)-γ-oxy-α,β-unsaturated esters. rsc.org In cases where allylic strain is not the dominant factor, other models like the Felkin-Anh model, which considers steric and electronic effects, may be more applicable. academie-sciences.fr These theoretical investigations provide insights into the bond-forming processes that are not directly accessible through experiments. nih.gov

Applications As Synthetic Intermediates in Complex Molecule Synthesis

Precursors for Chiral α-Functionalized Carbonyl Compounds

The development of methodologies for the synthesis of chiral α-functionalized carbonyl compounds is a significant area of research in organic chemistry, as these motifs are present in numerous biologically active molecules. pitt.edu Ethyl 3-methoxypent-2-enoate and related β-alkoxyacrylates can be employed as precursors for such compounds.

One notable application involves the asymmetric α-functionalization of primary amines. nih.gov While direct catalytic asymmetric α-functionalization of primary amines presents a challenge, the use of chiral catalysts can facilitate these transformations, providing an efficient route to α-functionalized chiral amines. nih.gov These chiral amines can then be converted to the corresponding chiral α-functionalized carbonyl compounds through various synthetic manipulations. The development of chiral aldehyde catalysis, for instance, has enabled the asymmetric α-C alkylation of activated primary amines, showcasing a pathway to these valuable building blocks. nih.gov

Furthermore, the reactivity of the enoate system in β-alkoxyacrylates allows for conjugate addition reactions. The stereoselective addition of nucleophiles to the α-position, often guided by chiral auxiliaries or catalysts, can introduce a new stereocenter. Subsequent transformation of the resulting enolate or enol ether provides access to a variety of α-substituted carbonyl compounds. For example, the organocatalytic oxa-conjugate addition to α,β-unsaturated aldehydes has been shown to produce α,α′-trans-oxepanes with high stereoselectivity. acs.org This principle can be extended to other nucleophiles and substrates, highlighting the potential of enoate systems in the synthesis of complex chiral molecules.

Building Blocks for Heterocyclic Systems

The trifunctional electrophilic nature of activated enol ethers like this compound makes them useful for introducing a three-carbon fragment into cyclic molecules. beilstein-journals.org This reactivity is particularly valuable in the synthesis of various heterocyclic systems.

Pyrrolidine (B122466) rings are common structural motifs in many biologically active natural products and pharmaceuticals. mdpi.com this compound derivatives can serve as precursors to substituted pyrrolidines. For instance, acyclic 4-alkoxy-5-aminopent-2-enoate derivatives, which can be prepared from amino esters, undergo condensation with aldehydes followed by samarium diiodide-promoted cyclization to yield 3-hydroxypyrrolidine derivatives. arkat-usa.org The stereoselectivity of this cyclization can be influenced by the nature of the substituent on the hydroxyl group. arkat-usa.org

Another powerful method for constructing pyrrolidine rings is the [3+2] cycloaddition reaction. numberanalytics.comnumberanalytics.com Glycine-based [3+2] cycloaddition reactions, for example, provide a versatile route to pyrrolidine-containing heterocyclic compounds. mdpi.com This strategy often involves the in-situ generation of an azomethine ylide from glycine (B1666218) or its derivatives, which then reacts with a dipolarophile, such as an activated alkene, to form the pyrrolidine ring. mdpi.com

The oxazole (B20620) ring is another important heterocyclic core found in natural products and compounds with medicinal applications. nih.govpitt.edu this compound can be a precursor to substituted oxazoles through multi-step synthetic sequences. For example, a process involving the reaction of methyl (E)-3-methoxy-2-pentenoate, a related compound, with benzamide (B126) after bromination leads to the formation of a methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate. google.com This demonstrates a pathway where the carbon backbone of the enoate is incorporated into the final oxazole structure.

General strategies for synthesizing 2-substituted oxazoles often involve the cyclization of precursors that can be derived from β-dicarbonyl compounds or their equivalents. nih.gov The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst is another method to produce 2,5-disubstituted oxazoles. organic-chemistry.org

Pyrrole and pyrazole (B372694) derivatives are fundamental five-membered nitrogen-containing heterocycles with a wide range of biological activities. The reaction of activated enol ethers with hydrazines is a well-established method for the synthesis of pyrazoles. beilstein-journals.org For example, the reaction of diethyl ethoxymethylenemalonate with hydrazine (B178648) hydrate (B1144303) yields ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. beilstein-journals.org Similarly, this compound can react with hydrazine derivatives to form substituted pyrazoles. The reaction typically proceeds through a Michael-type addition of the hydrazine to the β-position of the enoate, followed by intramolecular cyclization and elimination of methanol (B129727).

Multicomponent reactions offer an efficient route to highly substituted pyrazoles. beilstein-journals.org For instance, the in situ generation of 1,3-dicarbonyl compounds, which can then react with hydrazines, provides a versatile synthesis of pyrazoles. beilstein-journals.org

Role in Total Synthesis Strategies

The unique reactivity of β-alkoxyacrylates, including this compound, has been harnessed in the total synthesis of complex natural products. sci-hub.se These building blocks are particularly useful for installing specific structural motifs and for participating in key bond-forming reactions that construct the core skeletons of these intricate molecules.

Enoate side chains are a common feature in many natural products and can be crucial for their biological activity. ethz.ch this compound and its derivatives can be used to install these side chains through various synthetic transformations. For instance, the Ireland-Claisen rearrangement, a powerful tool for stereocontrolled carbon-carbon bond formation, can be applied to esters derived from β-alkoxyacrylates to create γ,δ-unsaturated carboxylic acids, which can be further elaborated into enoate side chains. core.ac.uk

Furthermore, radical cyclization reactions of β-alkoxyacrylates have proven to be a highly effective method for the stereoselective synthesis of substituted tetrahydrofurans and tetrahydropyrans, which are common structural units in many marine natural products. iupac.orgmdpi.comacs.org For example, samarium(II) iodide-induced cyclization of a β-alkoxyacrylate with an aldehyde can produce 2,6-syn-2,3-trans-tetrahydropyran derivatives with complete stereoselection. nih.gov This methodology has been successfully applied to the total synthesis of natural products like brevetoxin-B, mucocin, pyranicin, and pyragonicin. nih.govwiley.com

Intermediates for Polycyclic Architectures

The strategic use of versatile building blocks is fundamental to the successful synthesis of complex polycyclic architectures, which are prevalent in natural products and medicinally important compounds. The reactivity of a starting material dictates the types of cyclization strategies that can be employed to construct multiple rings in a controlled manner.

Based on a comprehensive review of available scientific literature, the application of This compound as a direct intermediate in the synthesis of polycyclic architectures has not been documented. While β-alkoxy unsaturated esters, as a class of compounds, are recognized for their utility in various organic transformations, specific examples detailing the use of this compound to build multi-ring systems are not present in published research.

General synthetic strategies that employ related α,β-unsaturated systems for constructing polycyclic frameworks often involve tandem reactions or sequential cyclizations. These can include, but are not limited to, Diels-Alder reactions, Michael additions followed by intramolecular cyclizations, and various pericyclic reactions. However, the absence of specific studies utilizing this compound for these purposes means that no detailed research findings, reaction conditions, or product yields can be reported for its role in the synthesis of polycyclic structures.

Due to the lack of available data, a data table detailing research findings on the use of this compound for the synthesis of polycyclic architectures cannot be provided.

Derivatives and Analogues of Ethyl 3 Methoxypent 2 Enoate

Structurally Modified Enoate Derivatives

Introduction of Halogenated Moieties (e.g., Trifluoromethyl groups)

The introduction of halogen atoms, such as in trifluoromethyl groups, into the structure of enoate derivatives can significantly alter their reactivity and potential applications. For instance, ethyl 5-phenyl-3-(trifluoromethyl)pent-2-enoate is a known derivative where a trifluoromethyl group is present at the 3-position. molbase.com This modification can influence the electronic properties of the molecule, making it a useful synthon in various chemical reactions.

In some cases, halogenation is a key step in the synthesis of more complex heterocyclic compounds. For example, methyl (E)-3-methoxy-2-pentenoate can be converted to methyl (E)-4-bromo-3-methoxy-pent-2-enoate as an intermediate in the synthesis of thiazolidinedione derivatives. google.com This bromo-derivative is then reacted further to construct the desired heterocyclic ring system. google.com

Variations in Alkoxy and Alkyl Substituents

Varying the alkoxy and alkyl groups on the enoate backbone allows for the synthesis of a wide range of derivatives with tailored properties. These modifications can be found at different positions of the pent-2-enoate chain.

Alkoxy Group Variations: The methoxy (B1213986) group at the 3-position can be substituted with other alkoxy groups. For example, ethyl 3-ethoxyacrylate is a related compound where an ethoxy group is present instead of a methoxy group. osaka-u.ac.jp This seemingly small change can affect the compound's reactivity and physical properties.

Alkyl Group Variations: Modifications to the alkyl chain are also common. For instance, ethyl 3-methylhex-2-enoate features a propyl group at the 4-position instead of the ethyl group found in the parent compound. nih.gov Another example is ethyl 3-methylbut-2-enoate, which has a methyl group at the 3-position. molport.com

The following table summarizes some examples of derivatives with varied alkoxy and alkyl substituents:

| Compound Name | Modification from Ethyl 3-methoxypent-2-enoate | Reference |

| Mthis compound | Ester group is methyl instead of ethyl | nih.gov |

| Ethyl 3-ethoxyacrylate | Ethoxy group at C3 instead of methoxy | osaka-u.ac.jp |

| Ethyl 3-methylhex-2-enoate | Propyl group at C4 instead of ethyl | nih.gov |

| Ethyl 3-methylbut-2-enoate | Methyl group at C3 and no substituent at C4 | molport.com |

| Ethyl (E)-5-(benzylamino)-4-methoxypent-2-enoate | Benzylamino group at C5 and methoxy at C4 | arkat-usa.org |

Enantiomerically Enriched Analogues and Their Synthetic Utility

The synthesis of enantiomerically enriched analogues of this compound is of significant interest for the preparation of chiral molecules. These chiral building blocks are crucial in the synthesis of natural products and pharmaceuticals.

A key strategy to obtain these chiral analogues involves asymmetric synthesis. For example, ethyl (R)-3-methoxypent-4-enoate has been synthesized with high enantiomeric purity. pitt.edu This compound can then be used as a precursor for other chiral molecules, such as ethyl (R)-3-methoxy-4-oxobutanoate, through selective chemical transformations like ozonolysis. pitt.edu

The synthetic utility of these enantiomerically enriched analogues is demonstrated in their use as precursors to chiral 1,2-diols and in the synthesis of complex natural products. pitt.eduresearchgate.net The Ireland-Claisen rearrangement of related allylic enol ether amino esters has been shown to proceed with high diastereoselectivity, providing access to β-hydroxy-α-amino acid derivatives. core.ac.uk

Heteroatom-Substituted Methoxypentenoates

The introduction of heteroatoms other than oxygen into the methoxypentenoate structure opens up further avenues for creating diverse molecular architectures. These heteroatoms can be part of various functional groups, influencing the molecule's reactivity and potential for further derivatization.

For example, nitrogen-containing derivatives have been synthesized, such as ethyl (E)-5-(benzylamino)-4-methoxypent-2-enoate. arkat-usa.org In this compound, a benzylamino group is introduced at the 5-position. Such amino-substituted enoates can serve as precursors for the synthesis of nitrogen-containing heterocycles like 3-hydroxypyrrolidine derivatives. arkat-usa.org

Sulfur is another heteroatom that can be incorporated. While direct examples for this compound are less common in the provided context, the general principle of introducing heteroatoms extends to sulfur-containing functional groups in related structures.

The following table provides examples of heteroatom-substituted derivatives:

| Compound Name | Heteroatom and Position | Synthetic Application | Reference |

| Ethyl (E)-5-(benzylamino)-4-methoxypent-2-enoate | Nitrogen at C5 | Precursor to 3-hydroxypyrrolidine derivatives | arkat-usa.org |

| Methyl (E)-4-bromo-3-methoxy-pent-2-enoate | Bromine at C4 | Intermediate for thiazolidinedione synthesis | google.com |

These examples highlight the versatility of the this compound scaffold in synthetic organic chemistry, allowing for the creation of a wide array of derivatives with tailored properties and applications.

Mechanistic Investigations of Ethyl 3 Methoxypent 2 Enoate Transformations

Elucidation of Reaction Pathways for Stereoselective Processes

The stereochemical outcome of reactions involving Ethyl 3-methoxypent-2-enoate and its derivatives is often dictated by subtle energetic differences between diastereomeric transition states. Understanding these pathways allows for the rational design of reactions that favor the formation of a single stereoisomer.

One of the significant stereoselective transformations is the Ireland-Claisen rearrangement of allylic enol ether amino esters, which provides a route to β-hydroxy-α-amino acid derivatives. core.ac.uk The rearrangement proceeds through a chair-like transition state, and the stereochemistry of the newly formed centers is controlled with high fidelity. This methodology has been successfully applied in the total synthesis of natural products like mycestericin G. core.ac.uk The exceptional level of remote stereocontrol, often yielding diastereoselectivities greater than 99:1, underscores the well-defined nature of the pericyclic transition state. core.ac.uk

In the context of reductions, the stereoselectivity is influenced by the directing effects of existing stereocenters. For instance, the synthesis of intermediates for natural products has utilized stereoselective reductions where the approach of the reducing agent is directed by a nearby functional group, leading to the preferential formation of one diastereomer.

Another area of investigation involves molybdenum-catalyzed stereoselective olefin metathesis reactions. While not directly involving this compound as a substrate, the mechanistic principles are applicable. These reactions have been used to create Z-selective cross-metathesis products, which are valuable in the synthesis of complex molecules. core.ac.uk Mechanistic studies in these systems point to the crucial role of the catalyst's ligand sphere in dictating the geometry of the metallacyclobutane intermediate, which in turn determines the stereochemistry of the resulting olefin. core.ac.uk

The table below summarizes key stereoselective reactions and the proposed mechanistic features that govern their outcomes.

| Reaction | Key Mechanistic Feature | Typical Diastereoselectivity | Reference |

| Ireland-Claisen Rearrangement | Chair-like pericyclic transition state | >99:1 | core.ac.uk |

| Molybdenum-Catalyzed Cross-Metathesis | Geometry of metallacyclobutane intermediate | Up to 75:25 E:Z | core.ac.uk |

Understanding Regioselectivity in Cycloaddition and Addition Reactions

The presence of multiple reactive sites in this compound—the electron-rich double bond, the ester carbonyl group, and the potential for enolate formation—makes regioselectivity a critical aspect of its reactivity, particularly in cycloaddition and addition reactions.

In Diels-Alder reactions, this compound can function as a dienophile. The regioselectivity of these [4+2] cycloadditions is governed by the electronic and steric properties of both the diene and the dienophile. The methoxy (B1213986) group at the 3-position significantly influences the electronic distribution within the double bond, directing the incoming diene to a specific orientation. While specific studies on this compound as a dienophile are not extensively detailed in the provided context, related systems show that Lewis acid catalysis can enhance both the reactivity and regioselectivity by coordinating to the carbonyl oxygen, thereby lowering the LUMO energy of the dienophile and amplifying the electronic bias. uni-konstanz.de

Conjugate addition reactions, or Michael additions, to α,β-unsaturated esters like this compound are another important class of transformations where regioselectivity is key. Nucleophiles will preferentially attack the β-carbon of the electron-deficient double bond. The regioselectivity is a direct consequence of the polarization of the π-system by the electron-withdrawing ester group.

In proximity-induced cycloadditions, the initial formation of a reversible bond can bring the reactive partners into close proximity, facilitating an intramolecular cycloaddition with high regioselectivity. For instance, the reaction between an α-azido ketone and an amino alkyne can proceed through an imine/enamine intermediate, which then undergoes an intramolecular azide-alkyne cycloaddition. wgtn.ac.nz This strategy ensures that the cycloaddition occurs in a specific, predetermined manner.

The table below outlines factors influencing regioselectivity in different reaction types involving α,β-unsaturated systems.

| Reaction Type | Key Factor Influencing Regioselectivity | Expected Outcome |

| Diels-Alder Cycloaddition | Electronic effects of substituents on diene and dienophile | Specific regioisomer based on frontier molecular orbital interactions |

| Michael Addition | Polarization of the α,β-unsaturated system | 1,4-conjugate addition |

| Proximity-Induced Cycloaddition | Intramolecular nature of the reaction following initial reversible bond formation | High regioselectivity determined by the linking tether |

Catalyst-Substrate Interactions in Catalytic Conversions

Catalysis plays a pivotal role in many transformations of this compound and related compounds, with the interaction between the catalyst and the substrate being the determining factor for both reactivity and selectivity.

Lewis acid catalysis is frequently employed to activate α,β-unsaturated esters. The Lewis acid coordinates to the carbonyl oxygen of the ester group, which enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The choice of Lewis acid is critical; strong Lewis acids like titanium tetrachloride (TiCl₄) can sometimes have a detrimental interaction with the substrate or product, hindering the catalytic cycle. osaka-u.ac.jp In contrast, indium(III) bromide (InBr₃) has been shown to be an effective catalyst for the coupling reaction between electron-deficient alkenyl ethers and silyl (B83357) enolates, proceeding through an addition-elimination mechanism. osaka-u.ac.jp The fine-tuning of Lewis acidity is therefore a key strategy in developing efficient catalytic processes. osaka-u.ac.jp

In rhodium-catalyzed reactions, such as the asymmetric ring opening of oxabicyclic alkenes with aryl boronic acids, the halide ligands on the rhodium catalyst have been observed to have a significant effect on both catalyst activity and enantioselectivity. scholaris.ca This highlights the importance of the entire catalyst structure, not just the metal center, in dictating the outcome of the reaction. These catalyst-substrate and catalyst-ligand interactions are crucial for achieving high yields and selectivities.

Furthermore, in reactions mediated by imidazole-based reagents for esterification, pyridinium (B92312) salts have been found to greatly enhance the reactivity of carbonylimidazole derivatives as acylation reagents. escholarship.org This suggests a co-catalytic or synergistic effect where the pyridinium salt interacts with the reaction intermediates to facilitate the desired transformation.

The table below summarizes different catalytic systems and the nature of the key catalyst-substrate interactions.

| Catalytic System | Nature of Catalyst-Substrate Interaction | Effect on Reaction | Reference |

| Lewis Acids (e.g., InBr₃) | Coordination of Lewis acid to carbonyl oxygen | Activation of the α,β-unsaturated system towards nucleophilic attack | osaka-u.ac.jp |

| Rhodium Catalysts | Interaction of substrate with rhodium center and influence of ancillary ligands (e.g., halides) | Control of activity and enantioselectivity in asymmetric transformations | scholaris.ca |

| Imidazole-based Reagents with Pyridinium Salts | Potentiation of carbonylimidazole acyl donors | Enhanced reactivity in acylation reactions | escholarship.org |

Theoretical and Computational Studies on Ethyl 3 Methoxypent 2 Enoate Systems

Quantum Chemical Calculations for Conformational Analysis

No dedicated studies on the conformational analysis of Ethyl 3-methoxypent-2-enoate using quantum chemical calculations were identified. While general principles of conformational analysis are well-established and computational methods like Density Functional Theory (DFT) are frequently used for such purposes, specific research detailing the stable conformers, rotational barriers, and geometric parameters for this compound is not available in the searched literature.

Computational Modeling of Reaction Mechanisms

A search for computational modeling of reaction mechanisms where this compound is a key reactant or product did not yield any specific studies. Although computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and activation energies, no published research detailing these aspects for reactions involving this compound could be located.

Prediction of Reactivity and Selectivity in Enolate Chemistry

There is no available research on the computational prediction of reactivity and selectivity related to the enolate of this compound. The study of enolate chemistry is a significant area of organic chemistry, and computational methods are often employed to understand and predict stereoselectivity and regioselectivity in their reactions. However, no such studies specific to the enolate derived from this compound have been found.

Due to the absence of specific research data for this compound in the requested areas, it is not possible to generate the detailed article as instructed.

Table of Compounds Mentioned

Since no specific research on this compound was found to be detailed in the article, a table of compounds is not applicable.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of specific stereoisomers (enantiomers) of chiral molecules is a significant goal in modern chemistry, particularly for pharmaceuticals and materials science. While ethyl 3-methoxypent-2-enoate itself is not chiral, its derivatives can be. Future work will concentrate on creating chiral versions of this compound through enantioselective reactions, where a catalyst selectively produces one enantiomer over the other.

Research into the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids has shown significant promise. acs.orgnih.gov For instance, chiral spiro iridium/phosphino-oxazoline complexes have been used to hydrogenate α-alkoxy substituted α,β-unsaturated carboxylic acids with exceptional enantioselectivities (up to 99.8% ee) and high turnover numbers under mild conditions. acs.org Similarly, cobalt complexes with chiral diphosphine ligands have emerged as a cost-effective alternative to noble metals like iridium and rhodium, achieving high enantioselectivity (up to >99% ee) for the hydrogenation of a wide array of α,β-unsaturated acids, including α-oxy-functionalized substrates. nih.govscispace.com The adaptation of these earth-abundant metal catalysts represents a more sustainable approach. scispace.com

Another promising area is the asymmetric conjugate addition of alcohols to activated alkynes, which is a primary method for synthesizing β-alkoxyacrylates. rsc.orgacs.orgnih.gov Developing chiral catalysts, such as copper complexes with novel N-heterocyclic carbene (NHC) ligands or bifunctional magnesium(II) catalysts, could enable the direct enantioselective addition of methanol (B129727) to a precursor like ethyl pent-2-ynoate, yielding chiral β-methoxy esters. rsc.orgresearchgate.net The design of new chiral ligands, including N,N'-dioxides and ProPhenol-type structures, is central to advancing these catalytic systems. rsc.orgscu.edu.cn

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis of Related Unsaturated Esters

| Catalyst Type | Ligand Class | Substrate Type | Enantioselectivity (ee) | Key Advantages |

| Iridium (Ir) | Spiro Phosphino-oxazoline | α-Alkoxy α,β-unsaturated acids | Up to 99.8% | High reactivity and selectivity acs.org |

| Cobalt (Co) | Chiral Diphosphine | α,β-Unsaturated acids | Up to >99% | Uses earth-abundant metal nih.govscispace.com |

| Rhodium (Rh) | Bisoxazolinylphenyl | α,β-Unsaturated esters | Up to 98% | Effective for conjugate reduction researchgate.net |

| Copper (Cu) | Chiral NHC | α,β-Unsaturated esters | High | Versatile for β-boration researchgate.net |

| Magnesium (Mg) | Bifunctional N,N'-Dioxide | Various | High | Lewis acid catalysis, desymmetrization rsc.org |

Exploration of New Reactivity Modes for Complex Target Synthesis

This compound, as a vinylogous ester, possesses multiple reactive sites, making it a versatile building block for constructing complex molecular architectures. acs.org Future research will aim to unlock and control new reactivity modes beyond its typical role as a Michael acceptor. nih.govvulcanchem.com

One major area of focus is its participation in domino reactions (also known as cascade reactions), where multiple bonds are formed in a single operation. nih.govresearchgate.netmdpi.com This approach is highly efficient as it minimizes purification steps, saving time and reducing waste. rsc.org Organocatalyzed domino sequences, such as Knoevenagel/vinylogous Michael reactions, have been developed to create highly functionalized products. nih.gov The application of this compound in such sequences could lead to novel heterocyclic and polycyclic scaffolds. For instance, domino reactions involving butenolides and chromones have been achieved with high diastereoselectivity using catalyst control. researchgate.net

Furthermore, its use in cycloaddition reactions is an area of growing interest. researchgate.netdntb.gov.ua While it can act as a dienophile in Diels-Alder reactions, exploring its potential in [3+2] cycloadditions with nitrones or other dipoles could provide access to unique five-membered ring systems. dntb.gov.uabohrium.com Computational studies, like those using Molecular Electron Density Theory (MEDT), are becoming crucial in predicting the feasibility and selectivity of such reactions. dntb.gov.uabohrium.com The development of palladium-catalyzed cascade arylations of vinylogous esters also demonstrates a powerful method for creating complex aryl-containing structures from simple precursors. acs.org

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing waste reduction, energy efficiency, and the use of renewable resources. vapourtec.comhilarispublisher.comtdl.org Future methodologies for the synthesis and application of this compound will heavily incorporate these principles.

Flow chemistry, where reactions are run in continuous streams through a reactor rather than in a large batch, offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comhilarispublisher.com This technology provides superior mass and heat transfer, leading to better yields and purities. hilarispublisher.com Researchers have already developed continuous flow processes for the synthesis of vinylogous esters using solid-supported catalysts like Amberlyst-15, which can be easily recovered and reused. vapourtec.comhilarispublisher.com Applying this to the production of this compound would make its synthesis more economical and environmentally friendly. hilarispublisher.com

Beyond flow chemistry, other sustainable practices are being explored. This includes the use of electrosynthesis as an alternative to chemical reagents for reduction or oxidation steps, which aligns with many principles of green chemistry. tdl.org The development of vitrimers, a type of recyclable polymer, based on vinylogous urethane (B1682113) chemistry from renewable sources like vanillin, showcases the potential for creating sustainable materials from related structures. researchgate.net

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing existing methods and designing new, more efficient transformations. Future research will increasingly rely on advanced spectroscopic and computational techniques to probe the intricate details of reactions involving this compound.

In-situ spectroscopic methods, such as pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS) and real-time NMR spectroscopy, allow chemists to observe reactive intermediates and catalyst species as they form and are consumed during a reaction. rsc.org For example, a multi-pronged study combining PSI-ESI-MS with ³¹P and ¹H NMR has provided significant insights into the phosphine-catalyzed conjugate addition of alcohols to alkynoates, a key reaction for forming β-alkoxyacrylates. rsc.org These techniques help to confirm proposed catalytic cycles and identify unexpected byproducts or catalyst deactivation pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. wiley.com DFT calculations can be used to model transition states, determine activation energies, and explain the origins of regio- and stereoselectivity. dntb.gov.ua Such studies have been applied to understand cycloaddition reactions involving similar methoxyacrylates and to investigate the coordination of substrates to chiral catalysts, providing a rationale for the observed enantioselectivity. acs.orgdntb.gov.uabohrium.com The synergy between advanced experimental and computational methods will be crucial for the next generation of synthetic innovations involving this compound.

Q & A

How can researchers optimize the synthesis of Ethyl 3-methoxypent-2-enoate to improve yield and purity?

Basic Question

Methodological Answer :

Optimization typically involves adjusting reaction conditions such as temperature, catalyst concentration, and solvent choice. For esterification, a Dean-Stark trap can be employed to remove water and shift equilibrium toward product formation . Monitoring via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) ensures intermediate purity. For methoxy-group stability, inert atmospheres (e.g., nitrogen) prevent oxidation. Purification via fractional distillation or preparative HPLC is recommended, with purity validated by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

What characterization techniques are essential for confirming the structure of this compound?

Basic Question

Methodological Answer :

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃), ester (-COOEt), and alkene (C=C) groups. Compare chemical shifts with analogous esters (e.g., ethyl acetate ).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated alkene).

- Mass Spectrometry : GC-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (C₈H₁₂O₃) .

How do hydrogen-bonding patterns influence the crystal packing of this compound?

Advanced Question

Methodological Answer :

Hydrogen-bonding networks in crystals can be analyzed using graph set analysis (e.g., Etter’s rules) to classify motifs like chains, rings, or intramolecular interactions . Single-crystal X-ray diffraction (SC-XRD) with SHELXL resolves spatial arrangements. For example, methoxy oxygen may act as a hydrogen-bond acceptor, while ester carbonyl groups form bifurcated interactions. Computational tools (e.g., Mercury, Olex2) visualize packing efficiency and lattice energy .

What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Advanced Question

Methodological Answer :

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) require:

- Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) to account for solvent polarity .

- Conformational Analysis : Use molecular dynamics (MD) to identify dominant conformers influencing spectra .

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries .

How can researchers design experiments to study the reactivity of the α,β-unsaturated ester moiety in this compound?

Advanced Question

Methodological Answer :

Focus on conjugate addition or cycloaddition reactions:

- Michael Addition : React with nucleophiles (e.g., amines, thiols) under basic conditions. Monitor kinetics via UV-Vis or LC-MS.

- Diels-Alder Reactions : Test dienophiles (e.g., maleic anhydride) under thermal or catalytic conditions. Analyze stereoselectivity via SC-XRD .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Question

Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert gas-purged containers, away from ignition sources (per NFPA guidelines) .

- Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling predict the thermodynamic properties of this compound?

Advanced Question

Methodological Answer :

- Quantum Chemistry : Use Gaussian or ORCA for enthalpy (ΔHf), entropy (S°), and Gibbs free energy (ΔG) calculations. Compare with experimental DSC data .

- Molecular Dynamics (MD) : Simulate density, viscosity, and diffusion coefficients using force fields (e.g., OPLS-AA) .

- COSMO-RS : Predict solubility parameters in solvents like ethyl lactate .

What experimental protocols validate the stability of this compound under varying pH and temperature conditions?

Advanced Question

Methodological Answer :

- pH Stability : Incubate in buffered solutions (pH 1–13) at 25–80°C. Analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Arrhenius Kinetics : Calculate activation energy (Ea) for hydrolysis using Eyring plots .

How can researchers address challenges in isolating this compound from complex reaction mixtures?

Basic Question

Methodological Answer :

- Extraction : Liquid-liquid extraction (e.g., ethyl acetate/water) to separate polar byproducts.

- Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate).

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for recrystallization .

What methodologies enable the study of this compound’s role as a chiral building block in asymmetric synthesis?

Advanced Question

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products